molecular formula C10H12BrNOS B2630105 2-((2-Bromophenyl)thio)-N,N-dimethylacetamide CAS No. 1281128-84-4

2-((2-Bromophenyl)thio)-N,N-dimethylacetamide

Cat. No. B2630105
CAS RN: 1281128-84-4
M. Wt: 274.18
InChI Key: PQSAQFCKIBTTJC-UHFFFAOYSA-N
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Description

The compound “2-((2-Bromophenyl)thio)-N,N-dimethylacetamide” contains a bromophenyl group, a thioether linkage, and a dimethylacetamide group . The presence of these functional groups suggests that this compound might have interesting chemical properties and could be used in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing bromine atoms and the polar amide group .


Chemical Reactions Analysis

The bromophenyl group in this compound could potentially undergo various substitution reactions . The thioether and amide groups might also participate in different chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromine atoms might increase its density and boiling point, while the amide group could enhance its polarity .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl bromides or chlorides). In SM coupling, 2-bromothiophenol serves as an essential boron reagent. Its success lies in its mild reaction conditions, functional group tolerance, and environmental friendliness. The mechanism involves oxidative addition and transmetalation, where boron groups transfer to palladium, leading to the formation of new C–C bonds .

Pharmaceutical Research

Researchers have explored the pharmacological activities of newly synthesized derivatives containing the 2-bromothiophenol scaffold. These derivatives, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, exhibit potential antimicrobial and anticancer properties. Investigating these derivatives may help combat drug resistance in pathogens and cancer cells .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a reactant in a chemical reaction, its mechanism of action would be determined by the type of reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds containing bromine need to be handled with care as they can be harmful if swallowed or inhaled .

Future Directions

The future research directions for this compound could involve exploring its reactivity, studying its potential applications, and developing more efficient synthesis methods .

properties

IUPAC Name

2-(2-bromophenyl)sulfanyl-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSAQFCKIBTTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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